Methyl 5-bromo-2-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

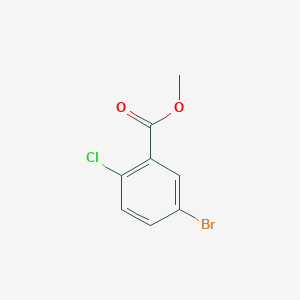

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVGGQQIXPPXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357071 | |

| Record name | methyl 5-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251085-87-7 | |

| Record name | Methyl 5-bromo-2-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251085-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-bromo-2-chloro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Organic Chemist's Guide to Methyl 5-bromo-2-chlorobenzoate: Synthesis, Reactivity, and Application in Modern Drug Discovery

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Dihalogenated Building Block

In the intricate tapestry of modern synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 5-bromo-2-chlorobenzoate (CAS No. 251085-87-7), a seemingly unassuming dihalogenated aromatic ester, represents a quintessential example of a versatile building block, strategically poised for sequential and site-selective functionalization. Its true value is not merely in the atoms it comprises, but in the latent reactivity it holds—a differential reactivity between its bromine and chlorine substituents that unlocks a world of synthetic possibilities. This guide, intended for the discerning researcher and process chemist, moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of this reagent's synthesis, core reactivity, and its pivotal role in the synthesis of next-generation therapeutics, most notably the SGLT2 inhibitors. Herein, we explore the "why" behind the "how," offering field-proven insights to empower your next synthetic endeavor.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe utilization in any synthetic protocol. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 251085-87-7 | [1][2] |

| Molecular Formula | C₈H₆BrClO₂ | [1][2] |

| Molecular Weight | 249.49 g/mol | [1] |

| Appearance | White to yellow solid or liquid | [3][4] |

| Melting Point | 43-44 °C | [3] |

| Boiling Point | 276.0 ± 20.0 °C (Predicted) | [3] |

| Density | 1.604 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as ethanol and acetone. | |

| InChI Key | DOVGGQQIXPPXDC-UHFFFAOYSA-N | [4] |

Section 2: Synthesis and Mechanistic Insight

The primary and most direct route to this compound is the acid-catalyzed esterification of its parent carboxylic acid, 5-bromo-2-chlorobenzoic acid. This precursor is itself synthesized via electrophilic bromination of 2-chlorobenzoic acid.

Synthesis of the Precursor: 5-Bromo-2-chlorobenzoic Acid

The regioselectivity of the bromination of 2-chlorobenzoic acid is a critical consideration. The chloro and carboxylic acid groups are both deactivating and ortho-, para-directing. The incoming electrophile is directed to the positions ortho and para to the activating group, and meta to the deactivating group. In this case, the chlorine atom's directing effect leads to bromination primarily at the 5-position (para to the chlorine).

A high-yield, selective protocol involves the use of N-Bromosuccinimide (NBS) in a strong acid medium like concentrated sulfuric acid. The addition of a sulfur-containing catalyst, such as sodium sulfide or sodium sulfite, has been shown to inhibit the formation of the 4-bromo isomer, enhancing the purity of the desired 5-bromo product[5].

Exemplary Protocol for 5-Bromo-2-chlorobenzoic Acid Synthesis[5]:

-

To a 250 mL four-necked flask, add 2-chlorobenzoic acid (4.7 g, 0.03 mol), concentrated sulfuric acid (40 mL), and sodium sulfide (0.936 g, 0.012 mol).

-

Stir the mixture at 30 °C for 20 minutes until the solution becomes clear.

-

Add N-bromosuccinimide (5.334 g, 0.03 mol) in portions.

-

Continue the reaction at 30 °C for 10 minutes.

-

Slowly pour the reaction mixture into an 80 mL ice-water bath to precipitate the crude product.

-

Collect the crude product by filtration.

-

Recrystallize the solid from a mixture of methanol (24 mL) and water (36 mL) to yield the purified product.

Fischer Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is a classic Fischer-Speier esterification. This is a reversible, acid-catalyzed nucleophilic acyl substitution. The carboxylic acid is protonated by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol.

Self-Validating Protocol for this compound Synthesis[5][6]:

-

Rationale: This protocol utilizes a large excess of methanol to drive the equilibrium towards the product, a common strategy in Fischer esterifications. Sulfuric acid serves as the essential catalyst. The workup is designed to remove the acid catalyst and unreacted carboxylic acid.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-bromo-2-chlorobenzoic acid (10.0 g, 42.5 mmol) in methanol (100 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid and catalyst, and finally with brine (50 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexanes/ethyl acetate.

Section 3: Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 7.83 (d, J = 2.4 Hz, 1H): This signal corresponds to the proton at the C6 position. It appears as a doublet due to coupling with the proton at C4.

-

δ 7.50 (dd, J = 8.7, 2.4 Hz, 1H): This signal is from the proton at the C4 position, appearing as a doublet of doublets due to coupling with the protons at C3 and C6.

-

δ 7.35 (d, J = 8.7 Hz, 1H): This doublet corresponds to the proton at the C3 position, coupled to the proton at C4.

-

δ 3.92 (s, 3H): This singlet represents the three protons of the methyl ester group.

¹³C NMR (101 MHz, CDCl₃):

-

δ 165.5 (C=O): The carbonyl carbon of the ester.

-

δ 135.8 (C-Br): The aromatic carbon attached to the bromine.

-

δ 134.1 (C-Cl): The aromatic carbon attached to the chlorine.

-

δ 132.5 (CH): Aromatic methine carbon.

-

δ 131.0 (CH): Aromatic methine carbon.

-

δ 129.0 (C): Quaternary aromatic carbon.

-

δ 119.5 (C): Quaternary aromatic carbon.

-

δ 52.8 (OCH₃): The carbon of the methyl ester group.

Section 4: Synthetic Utility in Drug Discovery

The strategic placement of two different halogen atoms and an ester functional group makes this compound a powerful intermediate in medicinal chemistry. Its most notable application is as a key building block in the synthesis of SGLT2 inhibitors.

Role as a Precursor to SGLT2 Inhibitors

Sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin, are a class of oral anti-diabetic drugs that lower blood sugar by causing the kidneys to remove sugar from the body through the urine[7][8]. The core of these molecules often features a C-aryl glucoside moiety. The synthesis of the complex aryl portion frequently starts from 5-bromo-2-chlorobenzoic acid or its derivatives[7][9].

The common synthetic strategy involves a Friedel-Crafts acylation reaction. The carboxylic acid is first converted to the more reactive acyl chloride, typically using oxalyl chloride or thionyl chloride[10][11]. This acyl chloride then reacts with an electron-rich aromatic ring (like phenetole) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or TiCl₄) to form a diaryl ketone[10][11][12]. This ketone is a key intermediate that is further elaborated to construct the final drug molecule.

While the acid chloride is the more common reactive partner, this compound could potentially be used in a Friedel-Crafts reaction under forcing conditions, or more practically, be hydrolyzed back to the carboxylic acid in situ before conversion to the acyl chloride.

Differential Reactivity: The Power of Two Halogens

The presence of both bromine and chlorine on the aromatic ring is the most synthetically valuable feature of this molecule. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. This differential reactivity allows for selective functionalization at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations[13].

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation[4][12][14]. It is highly plausible to selectively couple an aryl or vinyl boronic acid at the C5-bromo position of this compound, leaving the C2-chloro position available for a second, different coupling reaction under more forcing conditions, or for other nucleophilic aromatic substitution reactions.

Exemplary Protocol for Selective Suzuki-Miyaura Coupling (Adapted from similar substrates)[10]:

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water (4:1, 10 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction is typically worked up by extraction with an organic solvent (e.g., ethyl acetate), washed, dried, and the product is isolated by column chromatography.

Section 5: Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting.

-

Hazard Statements: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[4].

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, well-ventilated place[3].

-

Section 6: Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically designed building block offering a gateway to complex molecular targets. Its primary utility stems from its role as a precursor in the synthesis of important pharmaceuticals like SGLT2 inhibitors, where it enables the construction of the core diaryl C-glucoside structure. Furthermore, the differential reactivity of its bromine and chlorine substituents opens up possibilities for sequential, site-selective cross-coupling reactions, making it a valuable tool for building molecular diversity in drug discovery programs. A firm grasp of its synthesis, reactivity, and the mechanistic principles that govern its transformations empowers chemists to leverage this versatile reagent to its full potential, accelerating the path from concept to clinical candidate.

References

- Guidechem. (n.d.). How is (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone prepared?

- ChemScene. (n.d.). 251085-87-7 | this compound.

- 5-Bromo-2-Chlorobenzoic Acid: A Vital Intermediate for SGLT2 Inhibitors. (n.d.). Retrieved from a reliable chemical supplier's technical article.

- The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.

- American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Organic Process Research & Development.

- Fischer Esterification Procedure. (n.d.).

- Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3071.

- Fischer Esterification Procedure. (n.d.).

- ChemicalBook. (n.d.). 5-BROMO-2-CHLOROTOLUENE(54932-72-8) 1H NMR spectrum.

- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.

- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

- ChemicalBook. (n.d.). This compound | 251085-87-7.

- NIH - National Center for Biotechnology Information. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. PubChem.

- BLD Pharm. (n.d.). 251085-87-7|this compound.

- ChemicalBook. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis.

- Sigma-Aldrich. (n.d.). This compound | 251085-87-7.

- OperaChem. (2024).

- Studylib. (n.d.).

- NIH - National Center for Biotechnology Information. (n.d.). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. PubMed Central.

- Leah4sci. (2016, December 28).

- Benchchem. (n.d.). Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole.

- ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.

- Boron Molecular. (n.d.). Buy this compound.

- Leah4sci. (2014, March 12). Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7. YouTube.

- Appchem. (n.d.). This compound | 251085-87-7 | C8H6BrClO2.

- Lab5 procedure esterification. (n.d.).

- Guidechem. (n.d.). What is the synthesis method of 5-Bromo-2-chlorobenzoic acid? - FAQ.

- Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- ChemicalBook. (n.d.). METHYL 2-BROMO-5-CHLOROBENZOATE(27007-53-0) 1H NMR spectrum.

- Benchchem. (n.d.). A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-Bromo-2-chlorobenzoic Acid: A Foundation for Advancing Diabetes and Cardiovascular Therapies.

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.

- NIH - National Center for Biotechnology Information. (n.d.).

- LookChem. (n.d.). Cas 21739-92-4,5-Bromo-2-chlorobenzoic acid.

- Chemsrc. (n.d.). This compound | CAS#:251085-87-7.

Sources

- 1. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 3. This compound | 251085-87-7 [chemicalbook.com]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 6. Strawberry - Wikipedia [en.wikipedia.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. rsc.org [rsc.org]

- 9. data.epo.org [data.epo.org]

- 10. rsc.org [rsc.org]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]

- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to Methyl 5-bromo-2-chlorobenzoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction: Identifying a Key Building Block in Modern Pharmaceutical Synthesis

Methyl 5-bromo-2-chlorobenzoate is a halogenated aromatic ester that has emerged as a critical intermediate in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a methyl ester group on a benzene ring, provides a versatile scaffold for constructing complex molecular architectures. This guide offers an in-depth analysis of its physical and chemical properties, validated synthetic protocols, and its pivotal role in the synthesis of next-generation pharmaceuticals, tailored for researchers, chemists, and professionals in drug development. Understanding the nuances of this compound is essential for its effective utilization in the synthesis of high-value active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is fundamental to its application in research and manufacturing. The properties of this compound are summarized below, providing a foundational dataset for laboratory and process chemistry.

Core Properties

A compilation of essential physical and chemical data for this compound is presented in Table 1. This data is crucial for reaction planning, safety assessments, and quality control.

| Property | Value | Reference(s) |

| CAS Number | 251085-87-7 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| Appearance | White to Yellow Solid | |

| Melting Point | 43-44 °C | |

| Boiling Point | 276 °C | |

| Density | 1.604 g/cm³ | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and ethanol. | |

| Storage | Store at room temperature in a dry, sealed container. | [1][2] |

Structural Representation

The chemical structure of this compound is foundational to understanding its reactivity and function.

Caption: Chemical structure of this compound.

Spectroscopic Analysis (Predicted)

While comprehensive, publicly available experimental spectra for this compound (CAS 251085-87-7) are limited, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. Several chemical suppliers, such as Ambeed and Pharmaffiliates, may provide analytical data upon request.[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. A singlet integrating to three protons would appear further upfield (around δ 3.9 ppm), corresponding to the methyl ester group.

-

¹³C NMR: The carbon NMR spectrum would display eight signals. The carbonyl carbon of the ester would be the most downfield signal (around δ 165 ppm). Six signals would be present in the aromatic region (δ 120-140 ppm), and one signal for the methyl carbon would be upfield (around δ 52 ppm).

-

FTIR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band from the ester group around 1720-1740 cm⁻¹. C-H stretching from the aromatic ring and methyl group would appear around 2900-3100 cm⁻¹. The C-O stretching of the ester would be visible in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed for the molecular ion and fragments containing these halogens.

Synthesis and Chemical Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. This transformation is a standard esterification reaction, often catalyzed by acid.

Experimental Protocol: Fischer Esterification

This protocol describes a reliable method for the synthesis of this compound.

Objective: To synthesize this compound via Fischer esterification of 5-bromo-2-chlorobenzoic acid.

Materials:

-

5-bromo-2-chlorobenzoic acid (1 equivalent)

-

Methanol (excess, as solvent and reactant)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-chlorobenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.

-

Neutralization: Dilute the residue with ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the excess acid. Wash subsequently with water and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain a high-purity solid.

Caption: General workflow for the synthesis of this compound.

Reactivity Profile

The chemical behavior of this compound is dictated by its three key functional groups: the methyl ester, the chloro substituent, and the bromo substituent.

-

Ester Group: The methyl ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be a site for transesterification or reduction to an alcohol.

-

Halogen Atoms: The bromine and chlorine atoms deactivate the aromatic ring towards electrophilic substitution. However, they are key handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug synthesis for creating carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective coupling reactions.

Application in Drug Development: A Cornerstone for SGLT2 Inhibitors

The primary and most significant application of this compound is as a key starting material in the synthesis of Dapagliflozin, a potent and selective sodium-glucose cotransporter-2 (SGLT2) inhibitor. SGLT2 inhibitors are a class of drugs used to treat type 2 diabetes, and increasingly, heart failure and chronic kidney disease.

The synthesis of Dapagliflozin involves coupling the aromatic core, derived from 5-bromo-2-chlorobenzoic acid, with a protected glucose derivative. The ester form, this compound, is often used in these multi-step synthetic routes.

Caption: Simplified role of the title compound in Dapagliflozin synthesis.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Classification: This compound is generally considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

-

Storage and Stability: Store in a tightly closed container in a dry and well-ventilated place. The compound is stable under normal conditions. Avoid heat, flames, and strong oxidizing agents.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined physical properties, predictable reactivity, and established synthetic routes make it a reliable building block. Its crucial role in the synthesis of vital medicines like Dapagliflozin underscores its importance to the drug development community. This guide provides the foundational knowledge required for scientists and researchers to confidently and effectively utilize this key intermediate in their synthetic endeavors, paving the way for future discoveries.

References

-

Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Boron Molecular. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 5-bromo-2-chlorobenzoate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-bromo-2-chlorobenzoate, a key chemical intermediate with significant applications in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safe handling protocols. The information presented herein is curated to provide not only factual data but also practical insights grounded in scientific principles.

Introduction

This compound is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine and a chlorine atom on the benzene ring, imparts specific reactivity that is leveraged in the construction of complex molecular architectures. Notably, this compound is a crucial intermediate in the synthesis of several modern pharmaceuticals, including SGLT2 inhibitors used in the treatment of type 2 diabetes, such as Dapagliflozin and Empagliflozin[1][2]. Understanding the fundamental properties and chemistry of this compound is therefore of paramount importance for scientists working in medicinal chemistry and process development.

Molecular Structure and Physicochemical Properties

The structural and physical properties of a molecule are foundational to its chemical behavior and application. This section details the key characteristics of this compound.

Molecular Structure

The molecular structure of this compound is depicted below. The molecule consists of a benzene ring substituted with a chlorine atom at position 2, a bromine atom at position 5, and a methyl ester group at position 1.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | [3][4] |

| Molecular Weight | 249.49 g/mol | [3][4] |

| CAS Number | 251085-87-7 | [3][4][5][6] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 39.0-43.0 °C | |

| Boiling Point | 276.0 ± 20.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Flash Point | 120.7 ± 21.8 °C | |

| Solubility | Soluble in methanol |

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. The parent acid can be synthesized via the bromination of 2-chlorobenzoic acid.

Synthesis of 5-bromo-2-chlorobenzoic acid

A common method for the synthesis of 5-bromo-2-chlorobenzoic acid involves the electrophilic bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a strong acid medium like sulfuric acid[7]. The addition of a catalyst such as sodium sulfide has been shown to improve the selectivity of the reaction, inhibiting the formation of the 4-bromo isomer[7].

Experimental Protocol: High-Selectivity Bromination of 2-chlorobenzoic acid [7]

-

To a stirred solution of concentrated sulfuric acid, add 2-chlorobenzoic acid.

-

Add a catalytic amount of sodium sulfide and stir until the solution is homogeneous.

-

Slowly add N-bromosuccinimide to the reaction mixture, maintaining the temperature between 10-50 °C.

-

After the reaction is complete (monitored by TLC or HPLC), pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., methanol/water or ethanol) to obtain pure 5-bromo-2-chlorobenzoic acid.

Esterification to this compound

The conversion of 5-bromo-2-chlorobenzoic acid to its methyl ester can be accomplished through several standard esterification methods. A straightforward and efficient method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification

-

Suspend 5-bromo-2-chlorobenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling dry hydrogen chloride gas through the solution[8].

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display a characteristic splitting pattern due to the coupling between the protons on the substituted benzene ring. The methyl protons of the ester group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around 165 ppm), the methyl carbon of the ester (around 52 ppm), and the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and ester substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong carbonyl (C=O) stretching band from the ester group, typically in the region of 1720-1740 cm⁻¹.

-

C-O stretching bands from the ester group.

-

C-H stretching and bending vibrations from the aromatic ring and the methyl group.

-

C-Cl and C-Br stretching vibrations in the fingerprint region.

An ATR-IR spectrum for the isomeric Methyl 2-bromo-5-chlorobenzoate is available on PubChem, which can serve as a reference[9].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (249.49 g/mol ). Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate due to the differential reactivity of its halogen substituents and the presence of the ester functional group.

Key Reactions

-

Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is more reactive than the chlorine atom at the 2-position in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction[10][11]. This allows for the selective introduction of aryl or heteroaryl groups at the 5-position, which is a key strategy in the synthesis of various pharmaceutical agents[11].

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the ester and halogen groups can activate the aromatic ring for nucleophilic aromatic substitution reactions under certain conditions.

-

Ester Hydrolysis: The methyl ester can be easily hydrolyzed back to the carboxylic acid under acidic or basic conditions, providing a handle for further functionalization or for revealing the carboxylic acid moiety in a final drug molecule.

Application as a Pharmaceutical Intermediate

As previously mentioned, this compound is a key building block in the synthesis of SGLT2 inhibitors. The synthesis of Empagliflozin, for instance, utilizes 5-bromo-2-chlorobenzoic acid (the precursor to the methyl ester) as a starting material[12][13]. The synthetic route often involves a Friedel-Crafts acylation followed by reduction and subsequent coupling reactions[12][13]. Similarly, it is a precursor in some synthetic routes for Dapagliflozin[1][2].

Caption: Role of this compound in drug synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available safety data for the compound and its parent acid.

GHS Hazard Classification

While a specific GHS classification for this compound is not universally established, the parent acid, 5-bromo-2-chlorobenzoic acid, is classified as follows, and it is prudent to handle the ester with similar precautions:

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [14][15]

Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood[5].

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[5].

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention[5][14]. If inhaled, move to fresh air[5][14]. If swallowed, wash out the mouth with water and seek medical attention[5].

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and fine chemical industries. Its well-defined structure and predictable reactivity make it an essential tool for the synthesis of complex molecules, most notably as a key building block for important antidiabetic drugs. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

- 1. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]

- 2. CN117658784B - Dapagliflozin middle Process for the preparation of intermediates - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS#:251085-87-7 | Chemsrc [chemsrc.com]

- 6. This compound | 251085-87-7 [chemicalbook.com]

- 7. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 8. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 9. Methyl 2-Bromo-5-chlorobenzoate | C8H6BrClO2 | CID 280500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]

- 13. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to Methyl 5-bromo-2-chlorobenzoate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

Methyl 5-bromo-2-chlorobenzoate is a halogenated aromatic ester that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its strategic substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a chlorine atom that influences the electronic properties of the benzene ring, makes it a versatile and highly valuable building block. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and critical applications, particularly in the development of novel therapeutics.

This compound is known by several synonyms, which are important to recognize when searching chemical databases and literature.

| Identifier | Value |

| Systematic Name | This compound |

| Synonyms | Benzoic acid, 5-bromo-2-chloro-, methyl ester; 5-Bromo-2-chlorobenzoic acid methyl ester; 2-Chloro-5-bromobenzoic acid methyl ester |

| CAS Number | 251085-87-7 |

| Molecular Formula | C8H6BrClO2 |

| Molecular Weight | 249.49 g/mol |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 43-44 °C | |

| Boiling Point | 276 °C at 760 mmHg | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane |

Synthesis and Purification

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. The synthesis of this precursor is a critical first step.

Synthesis of 5-Bromo-2-chlorobenzoic Acid

Several methods for the synthesis of 5-bromo-2-chlorobenzoic acid have been reported, each with its own advantages and considerations. A common and effective method involves the bromination of 2-chlorobenzoic acid.

Protocol: Bromination of 2-Chlorobenzoic Acid [1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chlorobenzoic acid in concentrated sulfuric acid.

-

Catalyst Addition: Add a catalytic amount of a sulfur-containing salt with reducing properties, such as sodium sulfide, to inhibit the formation of the undesired 4-bromo isomer.

-

Bromination: Slowly add N-bromosuccinimide (NBS) to the reaction mixture while maintaining a controlled temperature, typically between 10-50 °C.

-

Quenching and Isolation: After the reaction is complete, pour the mixture into an ice-water bath to precipitate the crude 5-bromo-2-chlorobenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a solvent system such as methanol/water or acetic acid/water to yield high-purity 5-bromo-2-chlorobenzoic acid.[2]

Causality Behind Experimental Choices:

-

Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the brominating agent and activating the aromatic ring towards electrophilic substitution.

-

Inhibitor for Regioselectivity: The addition of a reducing agent like sodium sulfide helps to control the regioselectivity of the bromination, favoring the formation of the 5-bromo isomer over the 4-bromo isomer.[1] This is crucial for obtaining the desired product with high purity.

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for bromination reactions.

Esterification to this compound

The conversion of 5-bromo-2-chlorobenzoic acid to its methyl ester is typically achieved through Fischer esterification.

Protocol: Fischer Esterification of 5-Bromo-2-chlorobenzoic Acid

-

Reaction Setup: In a round-bottom flask, suspend 5-bromo-2-chlorobenzoic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Self-Validating System:

The purity of the final product can be readily assessed by analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The presence of any starting material or byproducts can be quantified to ensure the reaction has gone to completion and the purification was effective.

Key Chemical Reactions and Mechanistic Insights

The utility of this compound as a synthetic intermediate stems from its reactivity, particularly at the C-Br bond, in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.[3][4] The reactivity difference between the C-Br and C-Cl bonds generally allows for selective coupling at the more reactive C-Br position.[5]

Typical Reaction Scheme:

Figure 1: Generalized Suzuki-Miyaura Coupling Reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines.[6][7] this compound can be coupled with primary or secondary amines using a palladium catalyst and a suitable phosphine ligand.

Typical Reaction Scheme:

Figure 2: Generalized Buchwald-Hartwig Amination Reaction.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl halides.[8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Typical Reaction Scheme:

Figure 3: Generalized Sonogashira Coupling Reaction.

Applications in Drug Discovery and Development

This compound, and its parent acid, are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is their use in the preparation of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[10][11][12]

Role in the Synthesis of SGLT2 Inhibitors (e.g., Dapagliflozin)

5-Bromo-2-chlorobenzoic acid is a key starting material for the synthesis of Dapagliflozin.[10] The synthesis involves several steps, including the formation of an amide, a Friedel-Crafts acylation, and subsequent coupling with a protected glucose derivative. The bromo and chloro substituents on the benzoic acid ring are essential for the final structure and activity of the drug.

Figure 4: Simplified Synthetic Pathway to Dapagliflozin.

The use of this compound in this context allows for modifications and the synthesis of analogs for structure-activity relationship (SAR) studies, aiding in the discovery of new and improved SGLT2 inhibitors.

Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons and the methyl ester protons. The aromatic region would display a distinct splitting pattern corresponding to the three protons on the substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate this compound from its starting materials and any potential byproducts. A typical method for the precursor acid utilizes a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and to identify any volatile impurities. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Protocol: General HPLC Method Development

-

Column Selection: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often effective.

-

Detector: A UV detector set at a wavelength where the compound has significant absorbance (e.g., around 254 nm) can be used.

-

Method Validation: The method should be validated for parameters such as linearity, precision, accuracy, and limit of detection to ensure reliable results.

Conclusion

This compound is a strategically important building block in modern organic synthesis, offering a versatile platform for the construction of complex molecules. Its well-defined reactivity in key cross-coupling reactions, coupled with its role as a crucial intermediate in the synthesis of high-value pharmaceuticals like SGLT2 inhibitors, underscores its significance for researchers and professionals in drug discovery and development. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for leveraging its full potential in the advancement of chemical and pharmaceutical sciences.

References

-

5-Bromo-2-Chlorobenzoic Acid: A Vital Intermediate for SGLT2 Inhibitors. (URL: [Link])

-

5-Bromo-2-chlorobenzoic acid. SIELC Technologies. (2018-05-16). (URL: [Link])

-

Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. (URL: [Link])

-

5-Bromo-2-chlorobenzoic Acid: A Key Pharmaceutical Intermediate for Diabetes Treatment. (URL: [Link])

-

SGLT-2 inhibitors. New Drug Approvals. (URL: [Link])

-

SGLT-2 inhibitor drugs under investigation. ResearchGate. (URL: [Link])

-

Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

-

Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. (URL: [Link])

- Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

-

This compound. (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (URL: [Link])

-

2-Chlorobenzoic Acid at BMRB. (URL: [Link])

-

Supplementary Information. The Royal Society of Chemistry. (URL: [Link])

- Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

-

Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. (URL: [Link])

-

The Suzuki Reaction. Andrew G Myers Research Group. (URL: [Link])

-

Methyl 2-Bromo-5-chlorobenzoate. PubChem. (URL: [Link])

-

METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. (URL: [Link])

-

Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal. (URL: [Link])

- Synthesis method of 5-bromo-2-chloro benzoic acid.

-

This compound. Chemsrc. (URL: [Link])

- Preparation method of 5-bromo-2-chlorobenzoic acid.

-

2-Bromo-benzoic acid. SpectraBase. (URL: [Link])

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR [m.chemicalbook.com]

- 14. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR [m.chemicalbook.com]

- 15. 5-Bromo-2-chlorobenzoic acid | SIELC Technologies [sielc.com]

A Technical Guide to the Safe Handling of Methyl 5-bromo-2-chlorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Compound Profile and Physicochemical Properties

Methyl 5-bromo-2-chlorobenzoate (CAS No. 251085-87-7) is a halogenated aromatic ester commonly utilized as a building block in organic synthesis.[1] Its utility in the development of novel pharmaceutical compounds and other complex molecules necessitates a thorough understanding of its chemical nature and associated hazards. The presence of bromine and chlorine atoms on the benzene ring, coupled with the methyl ester functional group, dictates its reactivity and toxicological profile. This guide provides a detailed framework for its safe handling, storage, and disposal, grounded in established safety principles and data.

A precise understanding of a compound's physical properties is fundamental to anticipating its behavior in a laboratory setting. For instance, its defined melting point indicates it is a solid at room temperature, which requires specific handling procedures to mitigate dust inhalation.[2][3] The relatively high boiling and flash points suggest a low risk of flammability under standard laboratory conditions, but these should not be disregarded, especially when heating.[2]

| Property | Value | Source |

| CAS Number | 251085-87-7 | [4] |

| Molecular Formula | C₈H₆BrClO₂ | [2][5] |

| Molecular Weight | 249.49 g/mol | [2][5] |

| Appearance | Solid | [3] |

| Melting Point | 43-44 °C | [2] |

| Boiling Point | 276 °C | [2] |

| Density | 1.604 g/cm³ | [2] |

| Flash Point | 120.7 °C | [2] |

Hazard Identification and GHS Classification

According to available Safety Data Sheets (SDS), this compound is considered harmful by inhalation, in contact with skin, and if swallowed.[4] While specific GHS classifications for this exact compound are not universally published, data from its parent compound, 5-bromo-2-chlorobenzoic acid, and closely related isomers, strongly indicate that it should be treated as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7][8] The causality for this is rooted in the nature of halogenated aromatic compounds, which can disrupt cellular membranes and provoke irritant responses.

The following classifications are based on the available data and are recommended for a conservative and safe approach to risk assessment.

| Hazard Class | GHS Code | Hazard Statement | Source |

| Acute Toxicity (Oral, Dermal, Inhalation) | - | Harmful if swallowed, in contact with skin, or if inhaled. | [4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [6][7][8] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. | [6][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [6][7][8] |

Key Precautionary Statements:

-

P261: Avoid breathing dust.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management relies on the hierarchy of controls, which prioritizes the most effective measures. This approach moves from eliminating the hazard to relying on personal protective equipment as the last line of defense.

-

Elimination/Substitution: In a research context, substituting a hazardous chemical is not always feasible.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, this is the most critical control point.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] This is non-negotiable, as it directly addresses the inhalation hazard posed by the solid dust or potential vapors.

-

-

Administrative Controls: These are procedural measures to reduce exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SDS and this guide.[4]

-

Restricted Access: The areas where this compound is stored and handled should be clearly marked and accessible only to authorized and trained personnel.

-

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. The choice of PPE must be based on a thorough risk assessment of the specific task being performed.

-

Eye and Face Protection: Tightly-fitting chemical safety goggles are mandatory.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during the transfer of solutions or when handling larger quantities.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[4] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.

-

-

Respiratory Protection: An approved mask or respirator should be used when handling the powder outside of a fume hood, which is strongly discouraged, or if engineering controls are not sufficient to maintain exposure below acceptable limits.[4]

Caption: PPE selection workflow based on the experimental task.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing accidental exposure and ensuring chemical stability.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment, including a designated waste container.

-

Don PPE: Put on all required PPE as determined by the risk assessment (see Section 4.0).

-

Transfer: When transferring the solid, use a spatula or scoop. Avoid actions that could generate dust, such as pouring quickly from a height.

-

Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance must be used, tare a closed container, add the compound inside the hood, seal the container, and then weigh it externally.

-

Post-Handling: After use, securely close the primary container.[10]

-

Decontamination: Clean any contaminated surfaces and equipment. Dispose of contaminated disposables (e.g., weighing paper, gloves) in the designated hazardous waste container.

-

Hygiene: Wash hands and arms thoroughly with soap and water after completing the work and before leaving the laboratory.[4]

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area.[10][11]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[10][11][12]

-

Incompatibilities: Segregate from strong oxidizing agents, as these materials can lead to vigorous and potentially hazardous reactions.[4][12] Store away from heat sources, flames, and sparks.[4]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure. All laboratory personnel must be familiar with these procedures.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. In all cases of significant exposure, seek prompt medical attention.[4]

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [4][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [4] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][11] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |

Spill Response

A calm and methodical response to a spill is essential to prevent further contamination or exposure.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. indiamart.com [indiamart.com]

- 4. This compound | CAS#:251085-87-7 | Chemsrc [chemsrc.com]

- 5. chemscene.com [chemscene.com]

- 6. Methyl 2-Bromo-5-chlorobenzoate | C8H6BrClO2 | CID 280500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. capotchem.com [capotchem.com]

- 9. biosynth.com [biosynth.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

solubility of Methyl 5-bromo-2-chlorobenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 5-bromo-2-chlorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles governing its solubility and provides a detailed experimental protocol for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | [2][3] |

| Molecular Weight | 249.49 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Boiling Point | 276.0 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| LogP | 3.10 | [2] |

The presence of both halogen atoms (bromine and chlorine) and a methyl ester functional group contributes to the molecule's overall polarity and its potential for intermolecular interactions with various solvents. The positive LogP value suggests a preference for lipophilic or organic environments over aqueous ones.[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound can be predicted by considering its molecular structure and the properties of the solvent.

Based on its structure, this compound is expected to exhibit moderate to high solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents. The ester group can act as a hydrogen bond acceptor, and the overall molecule has a significant dipole moment due to the electronegative halogen and oxygen atoms.

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of this compound in a range of organic solvents. This method is adapted from established procedures for solubility testing of organic compounds.[6][7][8]

Materials and Equipment

-

This compound (>98% purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Saturated Solutions :

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.

-

Ensure that a visible amount of undissolved solid remains.

-

-

Equilibration :

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25 °C) and stir using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation :

-

After equilibration, cease stirring and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

-

Sample Preparation :

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Quantification :

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis :

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety Precautions

-

Handle this compound and all organic solvents in a well-ventilated fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.[2][9][10]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | Moderate to High | To be determined |

| Ethanol | Polar Protic | Moderate to High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Dichloromethane | Polar Aprotic | High | To be determined |

| Ethyl Acetate | Polar Aprotic | High | To be determined |

| Toluene | Nonpolar | Low to Moderate | To be determined |

| Hexane | Nonpolar | Low | To be determined |

The results can be interpreted in the context of the theoretical framework. For instance, a higher solubility in polar aprotic solvents would be consistent with the molecule's dipolar nature.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. By following the outlined procedures, researchers, scientists, and drug development professionals can generate reliable solubility data to support their work in synthesis, purification, and formulation. A systematic approach to determining and understanding the solubility of this compound will facilitate its effective application in the advancement of chemical and pharmaceutical research.

References

-

Chemsrc. (2025). This compound | CAS#:251085-87-7. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-Bromo-5-chlorobenzoate. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Mol-Instincts. (2025). This compound - 251085-87-7. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Boron Molecular. (n.d.). This compound. Retrieved from [Link]

-

Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

Sources

- 1. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 2. This compound | CAS#:251085-87-7 | Chemsrc [chemsrc.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Methyl 2-Bromo-5-chlorobenzoate | C8H6BrClO2 | CID 280500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. fishersci.com [fishersci.com]

- 10. biosynth.com [biosynth.com]

understanding the IUPAC name Methyl 5-bromo-2-chlorobenzoate

An In-Depth Technical Guide to Methyl 5-bromo-2-chlorobenzoate

Abstract

This compound is a dihalogenated aromatic ester that serves as a pivotal building block in modern organic synthesis. Its strategic substitution pattern, featuring a bromine atom, a chlorine atom, and a methyl ester group on a benzene ring, makes it a highly versatile intermediate. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in the development of pharmaceutical agents. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and fine chemical synthesis, offering field-proven insights and detailed experimental protocols.

Introduction and Strategic Importance

In the landscape of synthetic chemistry, the utility of a building block is defined by its structural features and the subsequent chemical transformations it can undergo. This compound, with its distinct arrangement of functional groups, presents multiple reaction sites. The ester can be hydrolyzed or transformed, while the halogen atoms provide handles for cross-coupling reactions, nucleophilic aromatic substitution, or the formation of organometallic reagents.

The parent acid, 5-bromo-2-chlorobenzoic acid, is a crucial starting material for the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin, which are prominent drugs for the management of type 2 diabetes.[1][2] The ester form, this compound, is often a key intermediate in these multi-step synthetic pathways, highlighting its significance in medicinal chemistry and process development.[3]

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its handling, storage, and application in synthesis. This compound is a solid at room temperature.[4] Key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 251085-87-7 | [4][5][6][7] |

| Molecular Formula | C₈H₆BrClO₂ | [4][5][8] |

| Molecular Weight | 249.49 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Melting Point | 43-44 °C | [5] |

| Boiling Point | 276 °C | [5] |

| Density | 1.604 g/cm³ | [5] |

| IUPAC Name | This compound | - |

| Synonyms | 5-Bromo-2-chlorobenzoic acid methyl ester; Benzoic acid, 5-bromo-2-chloro-, methyl ester | [5][7] |

The structure of the molecule dictates its reactivity. The electron-withdrawing nature of the chlorine atom, bromine atom, and the carbonyl group of the ester deactivates the aromatic ring towards electrophilic substitution, while activating it for potential nucleophilic aromatic substitution.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Pathways

The most direct and common laboratory-scale synthesis of this compound is through the esterification of its parent carboxylic acid, 5-bromo-2-chlorobenzoic acid. The parent acid itself is typically synthesized via the regioselective electrophilic bromination of 2-chlorobenzoic acid.[3][9]

Synthesis of the Precursor: 5-Bromo-2-chlorobenzoic Acid